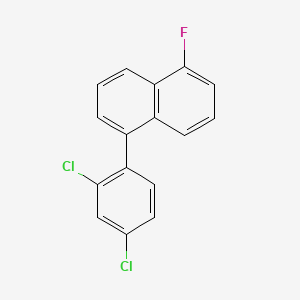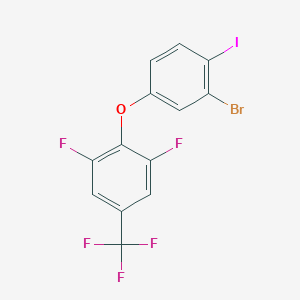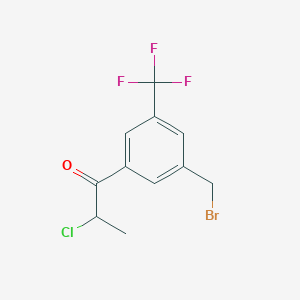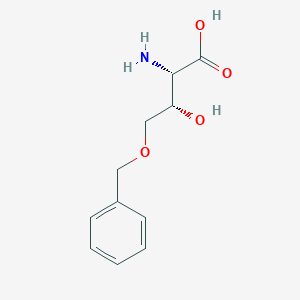
(2S,3S)-2-amino-4-(benzyloxy)-3-hydroxybutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Threonine, 4-(phenylmethoxy)- is a derivative of the essential amino acid L-threonine. This compound features a phenylmethoxy group attached to the threonine backbone, which can significantly alter its chemical properties and potential applications. L-threonine itself is crucial for protein synthesis and is widely used in various industries, including food, pharmaceuticals, and biotechnology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Threonine, 4-(phenylmethoxy)- typically involves the protection of the hydroxyl group of L-threonine, followed by the introduction of the phenylmethoxy group. One common method includes the use of benzyl chloride in the presence of a base such as sodium hydroxide to form the phenylmethoxy derivative. The reaction is usually carried out under mild conditions to prevent the degradation of the amino acid.
Industrial Production Methods
Industrial production of L-threonine and its derivatives, including L-Threonine, 4-(phenylmethoxy)-, often employs microbial fermentation. Strains of Escherichia coli or Corynebacterium glutamicum are genetically engineered to overproduce L-threonine, which can then be chemically modified to introduce the phenylmethoxy group. This method is cost-effective and scalable, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
L-Threonine, 4-(phenylmethoxy)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the phenylmethoxy group.
Substitution: The phenylmethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce the deprotected amino acid .
Wissenschaftliche Forschungsanwendungen
L-Threonine, 4-(phenylmethoxy)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its role in protein structure and function, particularly in the context of enzyme-substrate interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialized chemicals and as an additive in various formulations
Wirkmechanismus
The mechanism of action of L-Threonine, 4-(phenylmethoxy)- involves its interaction with various molecular targets and pathways. As a derivative of L-threonine, it can participate in protein synthesis and metabolic pathways. The phenylmethoxy group can influence its binding affinity and specificity for certain enzymes and receptors, potentially altering its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Threonine: The parent compound, essential for protein synthesis.
L-Serine: Another hydroxyl-containing amino acid with similar properties.
L-Isoleucine: Shares structural similarities but lacks the hydroxyl group.
Uniqueness
L-Threonine, 4-(phenylmethoxy)- is unique due to the presence of the phenylmethoxy group, which can enhance its hydrophobicity and alter its reactivity compared to other amino acids. This modification can make it more suitable for specific applications in organic synthesis and drug development .
Eigenschaften
Molekularformel |
C11H15NO4 |
|---|---|
Molekulargewicht |
225.24 g/mol |
IUPAC-Name |
(2S,3S)-2-amino-3-hydroxy-4-phenylmethoxybutanoic acid |
InChI |
InChI=1S/C11H15NO4/c12-10(11(14)15)9(13)7-16-6-8-4-2-1-3-5-8/h1-5,9-10,13H,6-7,12H2,(H,14,15)/t9-,10+/m1/s1 |
InChI-Schlüssel |
DKYVPBBZOKKSLI-ZJUUUORDSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)COC[C@H]([C@@H](C(=O)O)N)O |
Kanonische SMILES |
C1=CC=C(C=C1)COCC(C(C(=O)O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



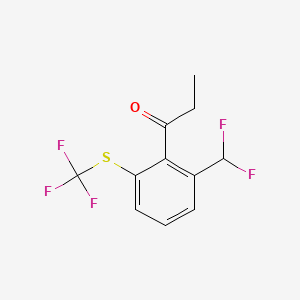
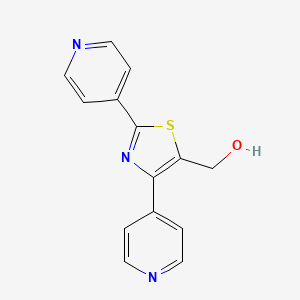
![(4S)-4-[[3,6-bis[3,5-bis(trifluoromethyl)phenyl]carbazol-9-yl]methyl]-2-methyl-4,5-dihydro-1,3-oxazole](/img/structure/B14072751.png)
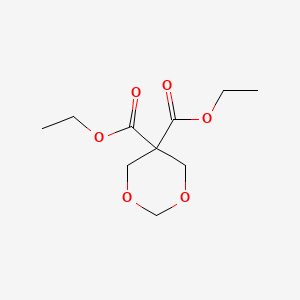
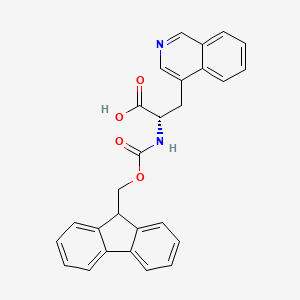
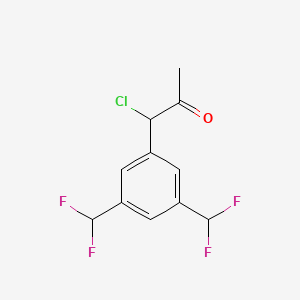
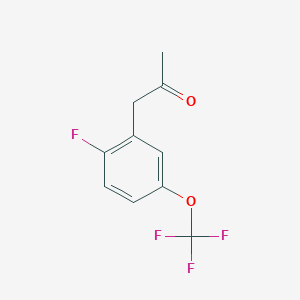
![4-(Morpholin-4-yl)[1]benzofuro[3,2-d]pyrimidine](/img/structure/B14072776.png)

